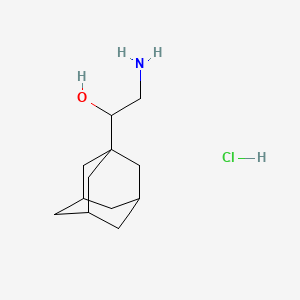![molecular formula C10H10F3N3 B6145034 2-[(2-aminoethyl)amino]-5-(trifluoromethyl)benzonitrile CAS No. 1094243-50-1](/img/new.no-structure.jpg)
2-[(2-aminoethyl)amino]-5-(trifluoromethyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-aminoethyl)amino]-5-(trifluoromethyl)benzonitrile is a chemical compound known for its unique structure and properties. It contains a trifluoromethyl group, which is known to impart significant chemical stability and biological activity to the molecule. This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-aminoethyl)amino]-5-(trifluoromethyl)benzonitrile typically involves the reaction of 5-(trifluoromethyl)benzonitrile with 2-aminoethylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize the formation of by-products and to maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-[(2-aminoethyl)amino]-5-(trifluoromethyl)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines and other reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups replacing the trifluoromethyl group.
Scientific Research Applications
2-[(2-aminoethyl)amino]-5-(trifluoromethyl)benzonitrile is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and protein binding.
Medicine: As a potential therapeutic agent due to its biological activity.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-aminoethyl)amino]-5-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-amino-2-(trifluoromethyl)benzonitrile: Similar structure but lacks the aminoethyl group.
2-(trifluoromethyl)benzonitrile: Lacks both the aminoethyl and amino groups.
2-aminoethylamine: Contains the aminoethyl group but lacks the trifluoromethyl and benzonitrile groups.
Uniqueness
2-[(2-aminoethyl)amino]-5-(trifluoromethyl)benzonitrile is unique due to the presence of both the trifluoromethyl and aminoethyl groups, which confer distinct chemical and biological properties. This combination of functional groups enhances the compound’s stability, reactivity, and potential for various applications in scientific research.
Properties
CAS No. |
1094243-50-1 |
|---|---|
Molecular Formula |
C10H10F3N3 |
Molecular Weight |
229.20 g/mol |
IUPAC Name |
2-(2-aminoethylamino)-5-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C10H10F3N3/c11-10(12,13)8-1-2-9(16-4-3-14)7(5-8)6-15/h1-2,5,16H,3-4,14H2 |
InChI Key |
FLUUYPQJKZRYKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C#N)NCCN |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



